molecular formula C11H17ClN4O B3043291 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine CAS No. 838089-53-5

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine

Cat. No.: B3043291
CAS No.: 838089-53-5
M. Wt: 256.73 g/mol
InChI Key: KBVXZFQAHHKPBP-UHFFFAOYSA-N
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Description

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H17ClN4O It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridazine and 3-morpholinopropylamine as the primary starting materials.

    Reaction: The 6-chloropyridazine is reacted with 3-morpholinopropylamine under controlled conditions, usually in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction. Additionally, reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be employed to enhance the reaction efficiency.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents such as H2O2 or KMnO4 are used in aqueous or organic solvents.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Scientific Research Applications

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-pyridazinamine: A simpler derivative with only a chloro group at the 6th position.

    3-morpholinopropylamine: A compound with a morpholinopropyl group but lacking the pyridazine ring.

    6-chloro-N-(2-morpholinoethyl)pyridazin-3-amine: A similar compound with a different alkyl chain length.

Uniqueness

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine is unique due to the combination of the chloro group and the morpholinopropyl group on the pyridazine ring

Properties

IUPAC Name

6-chloro-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c12-10-2-3-11(15-14-10)13-4-1-5-16-6-8-17-9-7-16/h2-3H,1,4-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVXZFQAHHKPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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